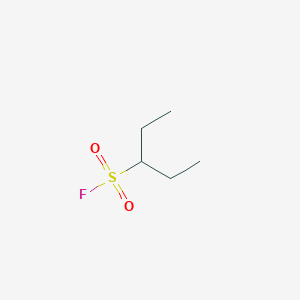

Pentane-3-sulfonyl fluoride

Description

BenchChem offers high-quality Pentane-3-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentane-3-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

pentane-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBQLUHHBTZACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide: Secondary vs. Primary Aliphatic Sulfonyl Fluorides

Abstract

Sulfonyl fluorides have cemented their position as indispensable tools in modern drug discovery and chemical biology, largely owing to their unique "click" reactivity and tunable stability. Within the broader class of sulfonyl fluorides, the distinction between primary and secondary aliphatic derivatives is critical, dictating their synthetic accessibility, reactivity profiles, and ultimately, their strategic application. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals, moving beyond a superficial overview to explore the fundamental principles that govern the behavior of these two subclasses. We will dissect their divergent synthetic pathways, provide a comparative analysis of their reactivity and stability grounded in mechanistic understanding, and illustrate their application with field-proven insights, enabling the rational design of next-generation covalent probes and therapeutics.

Introduction: The Rise of the Sulfonyl Fluoride as a Privileged Warhead

The renaissance of covalent drug discovery has been fueled by the need for therapeutics with improved potency, prolonged duration of action, and the ability to target challenging protein topographies. In this context, the sulfonyl fluoride (-SO₂F) moiety has emerged as a "privileged warhead".[1][2][3] Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a finely tuned balance of stability in aqueous biological environments and reactivity towards nucleophilic amino acid residues within a protein binding pocket.[1][2][3] This context-dependent reactivity allows for the selective modification of not only serine, but also threonine, lysine, and tyrosine residues, expanding the scope of targetable proteomes.[3]

However, the reactivity of the sulfonyl fluoride is not a static property; it is intimately linked to the substitution pattern of the adjacent carbon atom. This guide will illuminate the crucial differences between primary and secondary aliphatic sulfonyl fluorides, providing the foundational knowledge required for their informed and strategic use in research and development.

The Synthetic Divide: Accessing Primary and Secondary Aliphatic Sulfonyl Fluorides

The synthetic routes to primary and secondary aliphatic sulfonyl fluorides are markedly different, a direct consequence of the steric and electronic properties of the target molecules and their precursors.

Synthesis of Primary Aliphatic Sulfonyl Fluorides

Primary aliphatic sulfonyl fluorides are most commonly and reliably synthesized from the corresponding primary alkyl halides. A well-established two-step procedure involves the initial conversion of the alkyl halide to a sulfonate salt, followed by fluorination.

Protocol 1: Two-Step Synthesis of a Primary Aliphatic Sulfonyl Fluoride

Step 1: Sulfonate Salt Formation

-

A primary alkyl bromide (1.0 eq) is dissolved in a mixture of water and a co-solvent such as acetonitrile.

-

Sodium sulfite (Na₂SO₃, 1.2 eq) is added, and the mixture is heated (typically 70-90 °C) with vigorous stirring for several hours until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

The organic co-solvent is removed under reduced pressure, and the aqueous solution containing the sodium sulfonate salt is carried forward to the next step.

Step 2: Fluorination

-

The aqueous solution of the sodium sulfonate is treated with a fluorinating agent. While historically, harsher reagents were used, modern methods often employ electrophilic fluorine sources like N-Fluorobenzenesulfonimide (NFSI) in a biphasic system with a phase-transfer catalyst.[4]

-

The reaction is stirred at room temperature until completion.

-

The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the pure primary aliphatic sulfonyl fluoride.

Causality: The first step proceeds via a classic Sₙ2 reaction, which is efficient for unhindered primary halides. The subsequent fluorination of the sulfonate salt provides a reliable method to install the fluoride.

Synthesis of Secondary Aliphatic Sulfonyl Fluorides

The synthesis of secondary aliphatic sulfonyl fluorides is more challenging. The direct Sₙ2 displacement on secondary halides is often sluggish and prone to competing elimination reactions. Therefore, alternative strategies, such as radical-mediated approaches, are frequently employed.

Protocol 2: Radical-Mediated Synthesis of Secondary Aliphatic Sulfonyl Fluorides

-

An alkene (1.0 eq) is dissolved in a degassed solvent (e.g., dioxane or acetonitrile).

-

A source of the fluorosulfonyl radical is added. This can be generated from various precursors, with modern methods utilizing reagents that are easier to handle than gaseous alternatives.[5][6]

-

A radical initiator (e.g., AIBN or a photoredox catalyst) is introduced, and the reaction is initiated by heat or light.

-

The reaction proceeds for several hours, and upon completion, the solvent is removed.

-

The crude product is purified by column chromatography to afford the secondary aliphatic sulfonyl fluoride.

Causality: Radical addition to the alkene bypasses the sterically hindered Sₙ2 pathway. The regioselectivity of the addition is determined by the stability of the resulting carbon-centered radical intermediate.

Diagram 1: Divergent Synthetic Pathways

Caption: Synthetic routes to primary and secondary aliphatic sulfonyl fluorides.

A Comparative Analysis of Reactivity and Stability

The structural difference between primary and secondary aliphatic sulfonyl fluorides directly translates to distinct reactivity and stability profiles.

| Feature | Primary Aliphatic Sulfonyl Fluoride | Secondary Aliphatic Sulfonyl Fluoride |

| Steric Hindrance at Sulfur | Lower | Higher |

| Electrophilicity of Sulfur | Higher | Lower |

| Reactivity with Nucleophiles | Faster | Slower[7] |

| Aqueous Stability | Generally High[3] | Variable, can be lower[8] |

| Potential for Elimination | Low | Higher |

Table 1: Comparative Properties of Primary and Secondary Aliphatic Sulfonyl Fluorides

Mechanistic Underpinnings of Reactivity

The reaction of a sulfonyl fluoride with a biological nucleophile is a nucleophilic attack on the electrophilic sulfur atom. The increased steric bulk of the secondary alkyl group shields the sulfur center, retarding the approach of the nucleophile and thus decreasing the reaction rate.[7] Furthermore, the electron-donating effect of the additional alkyl group in the secondary sulfonyl fluoride can slightly reduce the electrophilicity of the sulfur atom.

Stability and Off-Target Reactivity

While sulfonyl fluorides are generally more stable than their chloride counterparts, the stability of secondary aliphatic sulfonyl fluorides can be a concern.[9][10] Under certain conditions, particularly in the presence of a base, they can undergo elimination to form an alkene. This is a less significant degradation pathway for primary sulfonyl fluorides. The metabolic stability of sulfonyl fluorides is also an important consideration, with steric and electronic factors influencing their susceptibility to in vivo defluorination.[11][12]

Diagram 2: Reactivity and Stability Considerations

Caption: Comparative reactivity and stability of primary vs. secondary sulfonyl fluorides.

Strategic Applications in Drug Discovery and Chemical Biology

The distinct characteristics of primary and secondary aliphatic sulfonyl fluorides lend themselves to different strategic applications.

Primary Sulfonyl Fluorides: The Workhorse for Covalent Probes

Due to their more predictable reactivity and generally higher stability, primary aliphatic sulfonyl fluorides are the "go-to" choice for many applications in chemical biology and drug discovery. They have been successfully incorporated into activity-based protein profiling (ABPP) probes and covalent inhibitors targeting a range of enzymes.[3] Their reliable reactivity allows for more straightforward optimization of binding affinity and covalent modification kinetics.

Secondary Sulfonyl Fluorides: Tuning Reactivity and Exploring New Chemical Space

The attenuated reactivity of secondary aliphatic sulfonyl fluorides, while a challenge, can also be an advantage. It allows for a finer tuning of the electrophilicity of the warhead, which can be crucial for achieving selectivity for a specific target over other proteins with reactive nucleophiles. The increased steric bulk can also be exploited to probe the topology of a binding site. Furthermore, the introduction of a chiral center at the secondary carbon opens up avenues for developing stereoselective covalent inhibitors. While less common, the unique properties of secondary sulfonyl fluorides make them an intriguing class of electrophiles for tackling challenging targets and expanding the druggable proteome.[13]

Conclusion and Future Directions

The choice between a primary and a secondary aliphatic sulfonyl fluoride is a critical design element in the development of covalent probes and inhibitors. Primary derivatives offer robust synthesis and reliable reactivity, making them a mainstay in the field. Secondary sulfonyl fluorides, while synthetically more demanding and possessing a more nuanced reactivity profile, provide opportunities for fine-tuning electrophilicity and exploring novel chemical space. As synthetic methodologies continue to advance and our understanding of the factors governing protein-ligand interactions deepens, both primary and secondary aliphatic sulfonyl fluorides will undoubtedly play pivotal roles in the future of covalent drug discovery.

References

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). Vertex AI Search.

- Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.

- Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. (n.d.). RSC Publishing.

- Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. (n.d.). ChemRxiv.

- An Approach to Aliphatic Sulfonyl Fluorides. (2025, September 11). Organic Letters - ACS Publications.

- Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018, March 27). The Doyle Group.

- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... (n.d.). PMC.

- Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing.

- Sulfonyl fluorides as privileged warheads in chemical biology. (2015, March 16). SciSpace.

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, September 15). [Source not provided].

- Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. (2020, November 18). PubMed.

- A rapid access to aliphatic sulfonyl fluorides. (2019, August 21). PMC - NIH.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026, January 22). ResearchGate.

- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018, June 11). Organic Letters - ACS Publications.

- An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023, February 6). PubMed.

- Not all sulfonyl fluorides were created equally - some have oxetanes. (2022, January 27). [Source not provided].

- Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018, March 27). Journal of the American Chemical Society.

- Applications of sulfonyl fluorides Examples of biologically active... (n.d.). ResearchGate.

- Applications of Sulfonyl Fluorides. (2025, August 7). ResearchGate.

- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025, May 6). [Source not provided].

- Green and efficient synthesis of pure β-sulfonyl aliphatic sulfonyl fluorides through simple filtration in aqueous media. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025, September 30). ChemRxiv.

- Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. (2014, April 14). ACS Combinatorial Science - Figshare.

- Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. (n.d.). PMC.

- Sulfonyl fluorides as privileged warheads in chemical biology. (2015, March 16). PMC - NIH.

Sources

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccspublishing.org.cn [ccspublishing.org.cn]

- 5. Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. acs.figshare.com [acs.figshare.com]

- 8. communities.springernature.com [communities.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 13. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Solvent Compatibility of Pentane-3-sulfonyl Fluoride

Executive Summary

Pentane-3-sulfonyl fluoride (P3SF) represents a specific class of secondary aliphatic sulfonyl fluorides .[1] Unlike their highly reactive sulfonyl chloride counterparts, P3SF exhibits the unique "sleeping giant" stability characteristic of Sulfur(VI) Fluoride Exchange (SuFEx) reagents.

This guide addresses a critical gap in commercial literature: the specific solubility profile of P3SF. While often treated generically, the secondary carbon attachment at the 3-position imparts distinct steric protection and lipophilicity compared to primary analogs.[1] This document defines the solvent systems required for synthesis, purification, and biological application, ensuring researchers maximize yield and maintain reagent integrity.

Physicochemical Profile

Understanding the solubility of P3SF requires analyzing its molecular architecture. It is an amphiphilic molecule with a dominant lipophilic domain.

| Property | Value / Characteristic | Implication for Solubility |

| Structure | 3-Pentyl core ( | The 5-carbon chain drives non-polar solubility; the |

| Physical State | Colorless Liquid / Oil | Miscibility is the primary solubility parameter rather than solid dissolution.[1] |

| Electronic Nature | Strong dipole ( | Soluble in polar aprotic solvents; immiscible in pure water. |

| Sterics | Secondary ( | Increased hydrolytic stability compared to 1-pentanesulfonyl fluoride, allowing broader solvent tolerance (including wet solvents). |

Solvent Compatibility & Solubility Data

The following data categorizes solvents based on Thermodynamic Solubility (ability to dissolve P3SF) and Kinetic Stability (reactivity with P3SF).

Recommended Solvent Systems (Green Zone)

These solvents are chemically inert toward the

| Solvent Class | Specific Solvents | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (Miscible) | Standard reaction solvent; extraction from aqueous layers.[1] |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Excellent (Miscible) | Ideal for Grignard-mediated synthesis or reactions requiring Lewis acid activation. |

| Polar Aprotic | Acetonitrile (MeCN), DMSO, DMF | Good to Excellent | MeCN is the "Gold Standard" for SuFEx click chemistry kinetics. DMSO/DMF are required for biological stock solutions. |

| Esters | Ethyl Acetate (EtOAc) | Excellent | Primary solvent for silica gel chromatography and liquid-liquid extraction.[1] |

Conditional Solvent Systems (Yellow Zone)

Use with caution.[1] Solubility is high, but chemical interference is possible under specific conditions.[1]

-

Alcohols (MeOH, EtOH, iPrOH): P3SF is generally stable in neutral alcohols. However, in the presence of strong bases (e.g., alkoxides, DBU), trans-sulfonylation may occur, converting the fluoride to a sulfonate ester.

-

Acetone: Excellent solubility, but commercial acetone often contains water.[1] While P3SF is hydrolytically stable, "wet" acetone can inhibit Lewis acid catalysts used in SuFEx.[1]

Incompatible/Poor Solvents (Red Zone)[1]

-

Water: P3SF has negligible solubility in pure water (

mM est.).[1] It forms a biphasic system.[1]-

Note: This immiscibility is an advantage during purification, allowing aqueous washes to remove salts without hydrolyzing the reagent.[1]

-

-

Primary Amines (as solvents): Neat amines (e.g., propylamine) will react via nucleophilic substitution to form sulfonamides, consuming the reagent.

Visualizing Solvent Selection

The following decision tree aids in selecting the correct solvent based on the experimental stage.

Figure 1: Solvent decision matrix for Pentane-3-sulfonyl fluoride workflows.

Experimental Protocols

Protocol: Visual Saturation Limit Test

Use this protocol to verify miscibility if using a non-standard solvent mixture.[1]

-

Preparation: Aliquot 100 µL of the target solvent into a clear glass HPLC vial.

-

Addition: Add P3SF in 10 µL increments using a gastight syringe.

-

Observation: Vortex for 10 seconds after each addition.

-

Soluble: Solution remains clear and monophasic.

-

Insoluble: Turbidity (cloudiness) or distinct phase separation (oil droplets) appears.

-

-

Endpoint: For P3SF, "solubility" in organic solvents is usually miscibility.[1] If phase separation occurs, calculate the volume fraction limit.

Protocol: Hydrolytic Stability Check (NMR)

Critical for biological assays to ensure the reagent survives aqueous buffers.

-

Dissolution: Dissolve 10 mg of P3SF in 0.5 mL of

-DMSO (or -

Aqueous Challenge: Add 0.1 mL of

(or phosphate buffer in -

Monitoring: Acquire

NMR immediately (-

Signal: Look for the sulfonyl fluoride peak (typically

+60 to +65 ppm relative to -

Degradation: Watch for the disappearance of the S-F peak and appearance of free fluoride ion (

-119 ppm) over 24 hours. -

Expectation: P3SF should remain >95% intact over 24h at pH 7.

-

Scientific Rationale & Mechanisms[1][2][3]

The "Secondary" Advantage

Most literature focuses on primary sulfonyl fluorides (e.g., PMSF).[1] Pentane-3-sulfonyl fluoride is secondary .[1] The steric bulk of the ethyl groups flanking the sulfonyl center retards nucleophilic attack by water, granting it superior stability in aqueous-organic mixtures compared to 1-pentanesulfonyl fluoride.[1] This makes it an ideal candidate for fragment-based drug discovery (FBDD) where stability in assay buffers is paramount.[1]

SuFEx Activation

In solvents like Acetonitrile, P3SF is inert.[1] It requires activation to react.[1]

-

Mechanism: The solvent must support the catalyst (e.g., DBU or BEMP). Non-polar solvents like Hexane may precipitate the catalyst, stalling the reaction. Therefore, MeCN or DCM are preferred to maintain a homogeneous catalytic system.[1]

Figure 2: Activation pathway requiring polar aprotic solvent support.

References

-

Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Jones, L. H. (2018).[1] "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. (Discusses stability profiles of secondary vs primary sulfonyl fluorides). [Link]

-

Barrow, A. S., et al. (2019).[1] "The growing toolkit of sulfur(VI) fluoride exchange (SuFEx) click chemistry." Chemical Society Reviews. [Link]

Sources

Engineering Covalent Probes: The Stability Profile of Secondary Sulfonyl Fluorides in Aqueous Systems

Executive Summary

Sulfonyl fluorides (SFs) have transcended their historical role as simple protease inhibitors (e.g., PMSF) to become the cornerstone of Sulfur-Fluoride Exchange (SuFEx) click chemistry. While aryl sulfonyl fluorides are well-characterized, secondary alkyl sulfonyl fluorides represent an emerging class of electrophiles offering unique steric tuning for targeted covalent binders (TCBs).

However, secondary SFs introduce a critical stability paradox: while increased steric bulk at the

Part 1: The Chemical Context – Sterics vs. Elimination

To deploy secondary sulfonyl fluorides effectively, one must understand the two primary vectors of instability in aqueous buffer. Unlike aryl SFs, which are governed almost exclusively by electronic substitution effects, secondary alkyl SFs are governed by the interplay of steric occlusion and base-mediated elimination .

The Hydrolytic Pathway ( @ Sulfur)

In neutral aqueous media (pH 7.4), water acts as a weak nucleophile attacking the sulfur center.

-

Primary Alkyl SFs: Moderately accessible sulfur center; slow hydrolysis (

> 24h). -

Secondary Alkyl SFs: The branched

-carbon creates a "steric umbrella," significantly retarding the approach of water. Consequently, purely hydrolytic stability often exceeds that of primary analogues.

The Elimination Pathway (The "Achilles' Heel")

This is the critical differentiator for secondary SFs. In the presence of basic buffer components or specific protein microenvironments, the acidic

-

Mechanism: Base abstracts the

-proton -

Consequence: The sulfene rapidly reacts with water to form sulfonic acid (decomposition) or indiscriminately alkylates nearby nucleophiles (off-target toxicity).

Pathway Visualization

The following diagram illustrates the bifurcation of reactivity for secondary sulfonyl fluorides.

Caption: Dual instability pathways. Sterics slow the green path (hydrolysis), but basicity accelerates the red path (elimination).

Part 2: Experimental Protocol – Kinetic Stability Assay

Relying on "general stability" data is insufficient for drug discovery. You must determine the specific

Why

Materials

-

Compound: Secondary Sulfonyl Fluoride (10 mM stock in DMSO-d6).

-

Internal Standard:

-Trifluorotoluene (inert, -

Buffer: PBS (pH 7.4) and Tris-HCl (pH 7.4). Note: Testing both is mandatory to rule out aminolysis by Tris.

Workflow

-

Preparation:

-

Mix 450

L of Buffer (PBS or Tris) with 50 -

Add 2

L of Internal Standard.

-

-

Initiation:

-

Add 5

L of Compound Stock (Final conc: ~100 -

Vortex immediately (T=0).

-

-

Acquisition:

-

Insert into NMR probe pre-equilibrated to 37°C.

-

Acquire

F spectra every 30 minutes for 12–24 hours. -

Parameters: 32 scans, D1=5s (ensure full relaxation for quantitation).

-

-

Analysis:

-

Integrate the

peak relative to the Internal Standard. -

Plot

vs. Time. The slope

-

Caption: Self-validating kinetic workflow using 19F NMR to determine half-life without extraction artifacts.

Part 3: Data Interpretation & Benchmarks

When analyzing secondary sulfonyl fluorides, compare your results against these established benchmarks.

Stability Comparison Table

| Structural Class | Representative Motif | Stability (pH 7.4, 25°C) | Dominant Instability Mode | Notes |

| Aryl SF | High ( | Hydrolysis (very slow) | Tunable by ring electronics. | |

| Primary Alkyl SF | Moderate ( | Hydrolysis | Good baseline for aliphatic probes. | |

| Secondary Alkyl SF | Variable ( | Elimination (Sulfene) | Sterically stable to water, but sensitive to base/buffer pKa. | |

| Tertiary Alkyl SF | Very Low | Spontaneous Fluoride Loss | Generally too unstable for biological use. |

The "Tris Warning"

Never assume Tris buffer is inert for secondary sulfonyl fluorides.

-

Observation: You may observe a rapid loss of the SF signal without the appearance of free fluoride or sulfonic acid in the expected ratios.

-

Cause: Tris (primary amine) can attack the sulfonyl group (Sulfonylation) or act as a general base to promote sulfene formation.

-

Recommendation: Always validate stability in PBS or HEPES first. If stability drops significantly in Tris, your probe is reacting with the buffer, not the water.

References

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis."[1] Journal of the American Chemical Society. [Link]

-

Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. [Link]

-

Barrow, A. S., et al. (2019). "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews. [Link]

Sources

Precision Synthesis of Pentane-3-sulfonyl Fluoride: A SuFEx-Ready Warhead

Executive Summary

Target Molecule: Pentane-3-sulfonyl fluoride (Sec-amyl sulfonyl fluoride) Primary Application: Covalent fragment-based drug discovery (FBDD), SuFEx (Sulfur-Fluoride Exchange) "click" chemistry hubs, and protein residue profiling (Lys/Tyr/Ser). Synthesis Class: Nucleophilic Fluorination of Sulfur(VI).

This technical guide details the conversion of pentane-3-sulfonyl chloride to pentane-3-sulfonyl fluoride. While primary alkyl sulfonyl fluorides are common, secondary analogs like pentane-3-sulfonyl fluoride offer unique steric profiles that modulate reactivity toward nucleophilic amino acid residues, making them critical for tuning the selectivity of covalent inhibitors.

The protocol recommended here utilizes the Potassium Bifluoride (KHF₂) method.[1][2] Unlike traditional anhydrous KF methods which often suffer from hydrolysis or elimination side reactions (desulfonylation) in secondary alkyl substrates, the KHF₂ system provides a buffered, biphasic environment that ensures high yields and operational simplicity.

Part 1: Strategic Analysis & Mechanistic Principles

The SuFEx Advantage

Sulfonyl fluorides (

Mechanistic Pathway

The conversion is a nucleophilic substitution at the hexavalent sulfur center.

-

Driving Force: The reaction is thermodynamically driven by the formation of the stronger S–F bond and the precipitation of KCl (lattice energy).

-

Secondary Substrate Consideration: Pentane-3-sulfonyl chloride possesses a secondary alkyl group. Steric hindrance at the

-carbon is higher than in primary analogs, potentially slowing nucleophilic attack. Furthermore, secondary sulfonyl chlorides are more prone to thermal desulfonylation (

Caption: Nucleophilic substitution pathway at the Sulfur(VI) center mediated by bifluoride anion.

Part 2: Experimental Methodology

Reagents & Materials Table

| Reagent | Equiv. | Role | Grade/Notes |

| Pentane-3-sulfonyl chloride | 1.0 | Substrate | >95% purity; store cold. |

| Potassium Bifluoride (KHF₂) | 2.0 - 3.0 | Fluorine Source | Technical grade; corrosive. |

| Acetonitrile (MeCN) | Solvent | Solvent | HPLC grade preferred. |

| Water | Solvent | Co-solvent | Deionized. |

| Ethyl Acetate / Hexanes | Workup | Extraction | ACS Grade. |

Detailed Protocol (The Sharpless-KHF₂ Method)

Safety Warning: KHF₂ releases HF in acidic conditions and is toxic. Avoid glass contact if possible for long-term storage, though short reaction times in glass are generally acceptable. Use plasticware (polypropylene) for preparation of aqueous KHF₂ solutions.

Step 1: Preparation of Reagents[4]

-

Prepare a saturated aqueous solution of KHF₂ . Dissolve approx. 40 g of KHF₂ in 100 mL of water. (Endothermic process; allow to equilibrate to RT).

-

Dissolve Pentane-3-sulfonyl chloride (1.0 equiv) in Acetonitrile (concentration ~0.5 M).

Step 2: The Reaction[5][6]

-

In a round-bottom flask equipped with a robust magnetic stir bar, add the sulfonyl chloride/MeCN solution.

-

Add the saturated aqueous KHF₂ solution (2.0–3.0 equiv relative to chloride) in one portion.

-

Vigorous Stirring is Critical: The reaction is biphasic. High stir rates (>800 RPM) are required to maximize interfacial surface area.

-

Monitor the reaction by TLC (stain with KMnO₄ or Iodine, as sulfonyl fluorides are often UV-weak) or GC-MS.

-

Typical duration: 2 to 4 hours at Room Temperature (20–25 °C).

-

Endpoint: Disappearance of the sulfonyl chloride.

-

Step 3: Workup & Purification

-

Dilute the reaction mixture with Water (to dissolve salts) and Ethyl Acetate (or Ether).

-

Separate the organic layer.

-

Extract the aqueous layer 2x with Ethyl Acetate.

-

Combine organic layers and wash with:

-

Dry over anhydrous MgSO₄ or Na₂SO₄ .

-

Filter and concentrate under reduced pressure (Rotary Evaporator).

-

Note: Pentane-3-sulfonyl fluoride is a relatively small molecule. Do not overheat or use high vacuum for extended periods to avoid volatility losses. Keep bath temp < 30 °C.

-

Step 4: Final Processing

-

The crude residue is typically a clear, colorless oil.

-

If purity is <95%, purify via short-path silica gel chromatography (Eluent: 5-10% EtOAc in Hexanes). Sulfonyl fluorides are stable on silica.

Workflow Visualization

Caption: Operational workflow for the biphasic synthesis of pentane-3-sulfonyl fluoride.

Part 3: Characterization & Quality Control

Expected Analytical Data

To validate the identity of Pentane-3-sulfonyl fluoride (

-

F NMR (Critical):

-

Expect a singlet (or multiplet due to H-F coupling) in the range of +50 to +65 ppm (relative to

). -

Note: Sulfonyl fluorides have a distinct chemical shift compared to other fluorinated species.

-

-

H NMR:

-

~3.0 - 3.5 ppm: Multiplet (1H). This is the methine proton at the C3 position (

-

~1.8 - 2.0 ppm: Multiplet (4H). Methylene protons (

- ~1.0 ppm: Triplet (6H). Methyl groups.

-

~3.0 - 3.5 ppm: Multiplet (1H). This is the methine proton at the C3 position (

-

GC-MS (EI):

-

Molecular ion (

) might be weak. -

Look for characteristic fragment loss of

or cleavage of the alkyl chain. -

Diagnostic: Absence of the Cl isotope pattern (3:1 ratio of M/M+2) seen in the starting material.

-

Troubleshooting

| Issue | Probable Cause | Solution |

| Low Conversion | Poor mixing (Biphasic) | Increase stir rate; add a Phase Transfer Catalyst (e.g., TBAB 5 mol%) if necessary. |

| Hydrolysis (Sulfonic Acid) | pH too high or heat | Ensure KHF₂ is used (buffer), not KF/OH⁻. Keep temp at RT. |

| Product Loss | Volatility | Do not use high vacuum (<10 mbar) for long periods. |

References

-

Sharpless, K. B., et al. (2014).[3][9] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. This is the foundational text establishing KHF₂ as the preferred reagent for SuFEx synthesis.

-

Davies, W., & Dick, J. H. (1932). "Aromatic sulphonyl fluorides."[5][6][10][11][12][13] Journal of the Chemical Society. Early foundational work on sulfonyl fluoride synthesis.[5]

-

Bianchi, T. A., & Cate, L. A. (1977). "Phase transfer catalysis. Preparation of aliphatic and aromatic sulfonyl fluorides." The Journal of Organic Chemistry. Describes the 18-crown-6/KF alternative method.

-

Dong, J., et al. (2014). "SuFEx-Based Strategies for Drug Discovery." Nature Reviews Chemistry. Discusses the stability and application of secondary sulfonyl fluorides in biological systems.

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]

- 8. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]

- 11. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ccspublishing.org.cn [ccspublishing.org.cn]

Pentane-3-sulfonyl Fluoride: A Comprehensive Technical Guide on Nomenclature, Synthesis, and Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Nomenclature of a Versatile Chemical Probe

The nomenclature of organic compounds is foundational to clear and unambiguous communication in the scientific community. The term "1-ethyl-1-propanesulfonyl fluoride," while descriptive, represents a non-standard and potentially ambiguous naming convention. Through systematic analysis based on IUPAC (International Union of Pure and Applied Chemistry) rules, the correct and unequivocal name for the chemical structure implied is pentane-3-sulfonyl fluoride .

The ambiguity in "1-ethyl-1-propanesulfonyl fluoride" arises from the selection of the principal carbon chain. When an ethyl group and a propanesulfonyl fluoride group are both attached to the first carbon of a propane chain, the longest continuous carbon chain containing the functional group becomes a pentane chain. The sulfonyl fluoride moiety is located at the third position of this pentane backbone, leading to the systematic name pentane-3-sulfonyl fluoride. This guide will use the correct IUPAC nomenclature, while acknowledging the initially provided term as a potential, albeit imprecise, synonym.

Sulfonyl fluorides, as a class of compounds, have garnered significant interest in recent years, particularly in the fields of chemical biology and drug discovery.[1] They are recognized for their unique balance of stability and reactivity, making them excellent candidates for covalent inhibitors and chemical probes.[2][3] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability in aqueous media, a crucial property for biological applications.[1]

This technical guide provides a comprehensive overview of pentane-3-sulfonyl fluoride, including its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications in modern drug discovery, grounded in the broader context of aliphatic sulfonyl fluorides.

Physicochemical Properties of Pentane-3-sulfonyl Fluoride

The following table summarizes the key physicochemical properties of pentane-3-sulfonyl fluoride.

| Property | Value | Source |

| IUPAC Name | pentane-3-sulfonyl fluoride | PubChemLite[4] |

| Molecular Formula | C₅H₁₁FO₂S | PubChemLite[4] |

| Molecular Weight | 154.20 g/mol | PubChemLite[4] |

| Canonical SMILES | CCC(CC)S(=O)(=O)F | PubChemLite[4] |

| InChI Key | FDBQLUHHBTZACI-UHFFFAOYSA-N | PubChemLite[4] |

| CAS Number | Not available | |

| Precursor CAS Number | 42603-81-6 (for pentane-3-sulfonyl chloride) | PubChem[5] |

Synthesis of Pentane-3-sulfonyl Fluoride: A Step-by-Step Protocol

The synthesis of aliphatic sulfonyl fluorides can be achieved through various methods, including the fluorination of corresponding sulfonyl chlorides, the oxidative fluorination of thiols, or from sulfonic acids.[6][7] A common and effective method involves the halogen exchange reaction of an alkanesulfonyl chloride with a fluoride salt.[8] The following protocol details a robust and accessible two-step procedure for the synthesis of pentane-3-sulfonyl fluoride, starting from the commercially available 3-pentanethiol.

Experimental Workflow Diagram

Figure 1: Workflow for the two-step synthesis of pentane-3-sulfonyl fluoride.

Step 1: Synthesis of Pentane-3-sulfonyl Chloride

The initial step involves the oxidative chlorination of 3-pentanethiol to yield pentane-3-sulfonyl chloride. This transformation can be achieved by treating the thiol with chlorine gas in an aqueous acidic medium.

Materials and Reagents:

-

3-Pentanethiol

-

Glacial Acetic Acid

-

Deionized Water

-

Chlorine Gas

-

Ice

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Round-bottom flask with a gas inlet tube, dropping funnel, and magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, charge a three-necked round-bottom flask, equipped with a magnetic stirrer, gas inlet tube, and a dropping funnel, with a mixture of glacial acetic acid and water.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly bubble chlorine gas through the stirred solution.

-

Add 3-pentanethiol dropwise from the dropping funnel to the reaction mixture while maintaining the temperature below 10 °C. The addition should be controlled to manage any exotherm.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Quench the reaction by carefully pouring the mixture into a beaker containing ice water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude pentane-3-sulfonyl chloride.

-

The crude product can be purified by vacuum distillation if necessary.

Causality and Self-Validation: The use of an aqueous acidic medium facilitates the controlled oxidation of the thiol to the sulfonyl chloride. The low temperature is crucial to prevent over-oxidation and other side reactions. The workup with sodium bicarbonate ensures the removal of acidic impurities, and the final brine wash aids in the removal of water from the organic phase. The purity of the intermediate can be verified by spectroscopic methods (NMR, IR) and compared with literature data for alkanesulfonyl chlorides.

Step 2: Synthesis of Pentane-3-sulfonyl Fluoride

The second step is a halogen exchange reaction where the chloride in pentane-3-sulfonyl chloride is substituted by a fluoride. A simple and mild procedure using potassium fluoride in a biphasic water/acetone system has been shown to be effective for a wide range of sulfonyl chlorides.[8]

Materials and Reagents:

-

Pentane-3-sulfonyl Chloride

-

Potassium Fluoride (KF)

-

Acetone

-

Deionized Water

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Anhydrous Sodium Sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-3-sulfonyl chloride in acetone.

-

Add an aqueous solution of potassium fluoride (a molar excess of KF is recommended).

-

Heat the biphasic mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by GC-MS or ¹⁹F NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

-

Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude pentane-3-sulfonyl fluoride can be purified by vacuum distillation or column chromatography on silica gel.

Causality and Self-Validation: The use of a biphasic acetone/water system with potassium fluoride provides an efficient medium for the nucleophilic substitution of chloride by fluoride.[8] Acetone helps to solubilize the organic substrate, while water dissolves the potassium fluoride. The refluxing temperature provides the necessary activation energy for the reaction. The workup procedure effectively removes the inorganic salts and the solvent, yielding the desired product. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy, as well as mass spectrometry.

Applications in Drug Discovery and Chemical Biology

Sulfonyl fluorides have emerged as a privileged class of "warheads" for the design of covalent inhibitors and chemical probes.[2] Their balanced reactivity allows them to form stable covalent bonds with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine within protein binding sites, often with a high degree of context-dependent selectivity.[3][9]

Aliphatic vs. Aryl Sulfonyl Fluorides:

While much of the research has focused on aryl sulfonyl fluorides, aliphatic sulfonyl fluorides like pentane-3-sulfonyl fluoride offer distinct properties. The electronic nature of the alkyl group, being less electron-withdrawing than an aryl group, generally results in a lower intrinsic reactivity of the sulfonyl fluoride moiety.[2] This can be advantageous in achieving greater selectivity for highly reactive, context-specific nucleophiles within a protein's active site, thereby minimizing off-target effects.

Potential Applications of Pentane-3-sulfonyl Fluoride:

-

Covalent Inhibitors: Pentane-3-sulfonyl fluoride can be incorporated into larger molecules designed to target specific enzymes or receptors. The aliphatic nature of the pentyl group can contribute to hydrophobic interactions within a binding pocket, potentially enhancing binding affinity and selectivity.

-

Activity-Based Protein Profiling (ABPP): As a reactive fragment, pentane-3-sulfonyl fluoride could be used in fragment-based screening to identify novel protein targets. Its relatively simple structure allows for straightforward chemical modification to introduce reporter tags for target identification.

-

"Click" Chemistry: The sulfur(VI)-fluoride exchange (SuFEx) reaction, a new generation of "click" chemistry, utilizes the reliable reactivity of sulfonyl fluorides.[1] Aliphatic sulfonyl fluorides can serve as versatile hubs for connecting different molecular fragments.

The rational design of covalent probes and inhibitors requires a careful tuning of the warhead's reactivity to match the nucleophilicity of the target residue and to ensure sufficient stability in a biological milieu.[2] Aliphatic sulfonyl fluorides, such as pentane-3-sulfonyl fluoride, expand the toolbox available to medicinal chemists for achieving this delicate balance.

Conclusion

Pentane-3-sulfonyl fluoride, correctly identified from the ambiguous user-provided term "1-ethyl-1-propanesulfonyl fluoride," represents a valuable chemical entity with significant potential in the realm of drug discovery and chemical biology. Its synthesis, achievable through a straightforward two-step process from a commercially available precursor, makes it an accessible building block for further chemical exploration. The unique reactivity profile of the aliphatic sulfonyl fluoride moiety, poised between stability and selective covalent modification, positions it as an attractive warhead for the development of next-generation covalent therapeutics and sophisticated chemical probes. This guide provides a foundational understanding of its nomenclature, synthesis, and potential applications, intended to empower researchers in their pursuit of novel scientific discoveries.

References

-

Bare, G. A. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764. [Link]

-

Berman, J. M., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Advances, 12(54), 35235-35239. [Link]

-

Chen, W., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 82, 153303. [Link]

-

Gao, B., et al. (2023). Application of Sulfonyl Fluorides in Organic Transformation. Molecules, 28(16), 6069. [Link]

-

García-López, J. A., et al. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 58(3), 753-757. [Link]

-

Hatcher, J. M., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters, 48, 128249. [Link]

-

Kelly, J. W., et al. (2017). A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. Journal of the American Chemical Society, 139(25), 8749-8759. [Link]

-

Kramer, S., et al. (2020). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Angewandte Chemie International Edition, 59(43), 19076-19082. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl fluorides by fluorination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl fluorides by fluorosulfonation. Retrieved from [Link]

-

PubChem. (n.d.). Pentane-3-sulfonyl chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). Pentane-3-sulfonyl fluoride. Retrieved from [Link]

-

Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 14318-14322. [Link]

-

Shavnya, A., et al. (2020). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters, 22(19), 7586-7590. [Link]

-

Tlili, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

-

University of South Florida Scholar Commons. (2022). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Retrieved from [Link]

Sources

- 1. ccspublishing.org.cn [ccspublishing.org.cn]

- 2. researchgate.net [researchgate.net]

- 3. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - Pentane-3-sulfonyl fluoride (C5H11FO2S) [pubchemlite.lcsb.uni.lu]

- 5. Pentane-3-sulfonyl chloride | C5H11ClO2S | CID 20481917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05781F [pubs.rsc.org]

- 7. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 8. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Optimization of sulfur-fluoride exchange (SuFEx) with secondary electrophiles

Topic: Optimization of Sulfur-Fluoride Exchange (SuFEx) with Secondary Electrophiles Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Stability-Reactivity Paradox

Sulfur(VI) Fluoride Exchange (SuFEx) has evolved beyond simple aryl sulfonyl fluoride couplings.[1] The frontier of this field lies in Secondary Electrophiles —a term encompassing two distinct but critical challenges in modern synthesis:

-

Sequential Multidimensional Hubs: Using gases like Thionyl Tetrafluoride (

) to generate an initial S-N bond, leaving a "secondary" electrophilic difluoride handle ( -

Sterically Demanding S(VI) Centers: Activating secondary alkyl sulfonyl fluorides or reacting S-F bonds with bulky secondary amines, which resist traditional Si-SuFEx (silylium-activated) conditions.

This guide provides the protocols to overcome the kinetic inertness of these systems using Calcium-mediated Lewis Acid catalysis and Sequential Hub functionalization .

Mechanistic Insight: Breaking the Kinetic Barrier

Traditional SuFEx relies on the "bi-fluoride" effect (using

The Calcium Solution ( )

Recent breakthroughs utilize Calcium Bis(triflimide) as a Lewis Acid.[3] Unlike silicon-based activation,

Visualization: Activation Pathways

The following diagram contrasts the traditional DBU-mediated pathway with the advanced Calcium-catalyzed pathway required for secondary electrophiles.

Caption: Comparison of traditional Base-mediated SuFEx vs. Lewis Acid-mediated activation for sterically demanding secondary electrophiles.

Protocol A: Multidimensional SuFEx with

Objective: Create a "Secondary Electrophile" (

Context

is a 3D hub. The first reaction with a primary amine is extremely fast, creating an iminosulfur oxydifluoride. This product is the "secondary electrophile"—stable enough to be isolated but reactive enough for a second click reaction.Experimental Workflow

Step 1: Synthesis of the Secondary Electrophile (

)

-

Reagents: Primary Amine (1.0 equiv),

(2.0 equiv), -

Solvent: Anhydrous MeCN or THF (0.2 M).

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Purge with

. -

Dissolution: Add the primary amine and triethylamine to the solvent. Cool to 0 °C in an ice bath.

-

Gas Addition: Introduce

gas via a balloon or slow bubbling.-

Note: The reaction is often instantaneous. Monitor by TLC or

NMR (look for disappearance of

-

-

Isolation: Vent excess gas (into a KOH scrubber). Concentrate the mixture under reduced pressure.

-

Purification: Most iminosulfur oxydifluorides are hydrolytically stable and can be purified via flash chromatography on silica gel (Hexane/EtOAc).

-

Checkpoint: The product (

) will show a characteristic

-

Step 2: Reacting the Secondary Electrophile

-

Reagents:

(from Step 1), Secondary Nucleophile (e.g., Phenol or Amine), DBU (1.1 equiv). -

Solvent: DMF or NMP (polar aprotic solvents accelerate the second exchange).

-

Mix the iminosulfur oxydifluoride with the nucleophile in DMF.

-

Add DBU dropwise at Room Temperature (RT).

-

Stir for 1–4 hours.

-

Observation: This step creates a Sulfonimidoyl Fluoride (

), which is a chiral center.

-

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove DBU), brine, dry over

.

Protocol B: Calcium-Catalyzed Exchange for Difficult Substrates

Objective: Force the reaction of secondary alkyl sulfonyl fluorides or secondary amines that fail under standard conditions.

Reagent Preparation

-

Catalyst:

(Calcium bis(trifluoromethanesulfonyl)imide). Must be stored in a desiccator. -

Base: DABCO (1,4-Diazabicyclo[2.2.2]octane).

-

Substrate: Secondary Alkyl Sulfonyl Fluoride OR Aryl Sulfonyl Fluoride + Secondary Amine.

Step-by-Step Protocol

-

Vessel Prep: Use a screw-cap vial with a PTFE-lined septum. Flame-dry under vacuum and backfill with Argon.

-

Solvent: Anhydrous THF is critical. Water deactivates the Calcium catalyst.

-

Loading:

-

Reaction: Stir at Room Temperature.

-

Time: 1 hour for standard substrates; 12–24 hours for hindered secondary electrophiles.

-

-

Monitoring: Check

NMR. The disappearance of the sulfonyl fluoride peak (typically +65 ppm for aryl, +50 to +60 ppm for alkyl) indicates completion. -

Workup:

-

Dilute with EtOAc.

-

Wash with 0.5 M HCl (Critical step to break Calcium chelates and remove DABCO).

-

Wash with

and Brine. -

Concentrate.

-

Optimization & Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| No Reaction (Ca-Method) | Wet Solvent / Catalyst | |

| Low Yield (Secondary Amine) | Steric crowding | Increase |

| Hydrolysis of | Acidic Silica | While stable, some iminosulfur oxydifluorides degrade on acidic silica. Add 1% |

| Incomplete Conversion (Hub) | "Bi-fluoride" inhibition | In sequential |

Logic Flow: Selecting the Right Protocol

Use the following decision tree to determine the optimal activation strategy for your specific electrophile/nucleophile pair.

Caption: Decision matrix for selecting between Standard Si-SuFEx, Calcium-Catalyzed SuFEx, and Multidimensional Hub protocols.

References

-

Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. Li, S., Wu, P., Moses, J. E., & Sharpless, K. B. (2017).[6] Angewandte Chemie International Edition. [Link]

-

Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. Ball, N. D., et al. (2022).[7][8] Inorganic Chemistry. [Link][4][5][6][7][8]

-

SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Mahapatra, S., et al. (2020).[4][5][9][10] Organic Letters. [Link]

-

Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Dong, J., Sharpless, K. B., et al. (2014).[2][11] Angewandte Chemie International Edition. [Link]

Sources

- 1. ccspublishing.org.cn [ccspublishing.org.cn]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 7. "Calcium Bistriflimide-Mediated Sulfur (VI)–Fluoride Exchange (SuFEx): " by Nicholas Ball, Brian Han et al. [scholarship.claremont.edu]

- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 9. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing hydrolysis of pentane-3-sulfonyl fluoride in aqueous media

Technical Support Center: SuFEx & Covalent Warhead Stability Ticket ID: #SF-305-HYD Subject: Preventing Hydrolysis of Pentane-3-sulfonyl Fluoride in Aqueous Media Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are encountering stability concerns with pentane-3-sulfonyl fluoride , a secondary aliphatic SuFEx (Sulfur-Fluoride Exchange) handle. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides possess a unique "sleeping beauty" reactivity—they are generally stable in aqueous environments but can be "woken up" by specific protein environments or catalysts.

However, "stable" is relative. In aqueous media, hydrolysis is the primary degradation pathway, driven by pH, temperature, and buffer nucleophilicity. Because your compound is a secondary aliphatic sulfonyl fluoride, it benefits from steric protection compared to primary analogs, but it remains susceptible to base-catalyzed hydrolysis.

This guide provides the operational protocols to maximize the half-life (

Part 1: The Basics (FAQ)

Q1: Why is my sulfonyl fluoride hydrolyzing? I thought SuFEx was "water-compatible"?

A: SuFEx is water-compatible, not water-immune. The S-F bond is thermodynamically strong and resistant to reduction, but it is kinetically susceptible to nucleophilic attack by hydroxide ions (

-

Mechanism: Water (or hydroxide) attacks the hexavalent sulfur, proceeding through a trigonal bipyramidal transition state, ejecting fluoride (

) and forming the sulfonic acid (pentane-3-sulfonic acid), which is biologically inert for your purposes. -

The Driver: This reaction is heavily pH-dependent. At pH 8.0, the hydrolysis rate is significantly faster than at pH 6.0 due to the higher concentration of the stronger nucleophile

.

Q2: Does the "pentane-3-yl" group matter? A: Yes, significantly.

-

Steric Shielding: Your compound has the sulfonyl group attached to a secondary carbon (C3 of pentane). This adds steric bulk compared to a primary n-pentyl chain. This steric hindrance slows down the approach of water/hydroxide, making pentane-3-sulfonyl fluoride more stable than primary aliphatic sulfonyl fluorides.

-

Electronic Effect: Aliphatic chains are electron-donating (inductive effect), which makes the sulfur center slightly less electrophilic compared to electron-deficient aromatic sulfonyl fluorides (e.g., benzenesulfonyl fluoride). This further enhances aqueous stability but may require tighter binding or catalysis for protein labeling.

Q3: Can I store the stock solution in water? A: Absolutely not. Even with its stability, long-term storage in water will lead to degradation.

-

Protocol: Store stocks in anhydrous DMSO or Acetonitrile (ACN) at -20°C or -80°C.

-

Stability: In anhydrous DMSO, the reagent is stable for months. In water, degradation can occur over hours to days depending on pH.

Part 2: Troubleshooting & Optimization

Issue 1: Rapid Degradation in Assay Buffer

Diagnosis: Your buffer pH is likely too high, or you are using a nucleophilic buffer component.

Corrective Protocol:

-

Lower the pH: Shift from pH 8.0 to pH 7.4 or even pH 6.5 if your protein target tolerates it. The hydrolysis rate of sulfonyl fluorides drops roughly 10-fold for every unit decrease in pH (pseudo-first-order kinetics with respect to

). -

Buffer Selection:

-

Recommended: HEPES, PBS, MOPS.

-

Avoid: Tris (contains a primary amine that can react at high concentrations/pH, though slowly with aliphatic SFs), buffers with high imidazole concentrations.

-

-

Temperature: Keep the reaction on ice (4°C) until the moment of initiation. Hydrolysis is temperature-dependent.

Issue 2: Precipitation Upon Addition

Diagnosis: Pentane-3-sulfonyl fluoride is lipophilic. Rapid addition to water causes it to crash out, reducing effective concentration and leading to erratic results.

Corrective Protocol:

-

Co-solvent Spike: Ensure your final assay contains 1-5% DMSO or ACN .

-

Mixing Technique: Do not add the neat oil directly to water. Predilute the compound in DMSO, then add the buffer to the DMSO (or vice versa) with rapid vortexing to prevent local high concentrations.

Issue 3: "Zero Labeling" (Too Stable)

Diagnosis: You optimized for stability so well that the reagent is now too inert to react with your target protein.

Corrective Protocol:

-

The "Goldilocks" pH: If you dropped to pH 6.0 to stop hydrolysis, you might have protonated the target lysine (pKa ~10.5) or tyrosine (pKa ~10) on your protein, making them non-nucleophilic.

-

Resolution: Return to pH 7.4 - 7.8 . At this pH, the "SuFEx" reaction (protein conjugation) is often orders of magnitude faster than hydrolysis if the inhibitor binds the pocket correctly. The local environment of the protein pocket often perturbs the pKa of the target residue, catalyzing the reaction even if the bulk pH is neutral.

Part 3: Decision Logic & Visualization

Visual 1: Stability vs. Reactivity Decision Tree

Use this logic flow to determine the optimal conditions for your specific experiment.

Caption: Decision matrix for balancing hydrolytic stability against protein reactivity. Note the critical pH window of 7.2–7.6.

Visual 2: Competitive Pathways (Mechanism)

Understanding the competition between your target and water is critical.

Caption: Kinetic competition. The "Proximity Effect" in the protein pocket must outcompete the bulk concentration of water.

Part 4: Experimental Protocols

Protocol A: Preparation of Hydrolytically Stable Stocks

-

Solvent: Use anhydrous DMSO (Dimethyl sulfoxide) or ACN (Acetonitrile). Do not use Ethanol or Methanol as they can nucleophilically attack sulfur over long periods.

-

Concentration: Prepare a 100 mM or 50 mM master stock.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -80°C.

-

Verification: Periodically check stability via LC-MS. You will see a mass shift of +17 Da (conversion of -F to -OH) if hydrolysis has occurred.

Protocol B: Aqueous Reaction Setup (Best Practices)

-

Buffer Prep: Prepare PBS (pH 7.4). Degas if possible (oxygen doesn't affect SuFEx, but good practice).

-

Protein Prep: Adjust protein concentration to 10-50 µM.

-

Initiation:

-

Dilute the 100 mM DMSO stock to a 10x working concentration (e.g., 1 mM) in DMSO.

-

Add the 10x stock to the aqueous protein solution (1:10 dilution).

-

Final Conditions: 100 µM Pentane-3-SF, 50 µM Protein, 10% DMSO, pH 7.4.

-

-

Incubation: Incubate at 25°C (Room Temp) for 1-4 hours.

-

Why? Secondary aliphatic sulfonyl fluorides react slower than aromatic ones. They often require longer incubation times or slightly elevated temperatures (37°C) compared to benzenesulfonyl fluoride.

-

Part 5: Data Summary

| Parameter | Condition | Impact on Pentane-3-SF Stability | Recommendation |

| pH | < 6.0 | High Stability | Good for storage/handling; may inhibit reaction. |

| pH | 7.4 | Moderate Stability | Ideal balance for biological assays. |

| pH | > 8.5 | Low Stability | Avoid. Rapid hydrolysis to sulfonic acid. |

| Nucleophiles | DTT / BME | Variable | SuFEx is generally tolerant, but high conc. can interfere. |

| Temperature | 4°C | High Stability | Use during setup. |

| Temperature | 37°C | Lower Stability | Use only during active incubation. |

References

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

-

Narayanan, A., & Jones, L. H. (2015).[2] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

-

Jones, L. H. (2018). Mechanism and application of the SuFEx click reaction for drug discovery. Expert Opinion on Drug Discovery, 13(6). [Link]

Sources

Technical Support Center: Purification of Volatile Aliphatic Sulfonyl Fluorides

Welcome to the technical support center for the purification of volatile aliphatic sulfonyl fluorides. This guide is designed for researchers, scientists, and professionals in drug development who work with these reactive and often challenging compounds. My aim is to provide you with not just protocols, but the reasoning and expertise I've gained over years in the field to help you troubleshoot and perfect your purification processes. Volatile aliphatic sulfonyl fluorides are valuable reagents, but their physical properties demand a nuanced approach to achieve high purity. This guide will walk you through common challenges and their solutions in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude volatile aliphatic sulfonyl fluoride, and how do they arise?

A1: Understanding the potential impurities is the first step towards a successful purification strategy. The impurities you encounter will largely depend on your synthetic route. Here are the most common culprits:

-

Unreacted Starting Materials: This is almost always a primary concern. For instance, if you are preparing your sulfonyl fluoride from a corresponding sulfonyl chloride, you may have residual sulfonyl chloride in your crude product.[1][2][3]

-

Solvents: Residual reaction or extraction solvents are common, especially for low-boiling point sulfonyl fluorides where complete removal under vacuum without product loss can be tricky.[4]

-

Byproducts from Side Reactions:

-

Hydrolysis Products (Sulfonic Acids): While sulfonyl fluorides are significantly more stable to hydrolysis than their chloride counterparts, prolonged exposure to water, especially under non-neutral pH or at elevated temperatures, can lead to the formation of the corresponding sulfonic acid.[2][5][6]

-

Elimination Products: For some aliphatic sulfonyl fluorides, elimination reactions can occur, particularly if the purification involves heating, leading to the formation of alkenes.

-

-

Reagents from Synthesis: For example, if using reagents like Selectfluor for fluorination, you may have byproducts from the fluorinating agent.[7][8]

A summary of common impurities and their typical sources is provided in the table below.

| Impurity Type | Common Examples | Typical Source |

| Unreacted Starting Materials | Sulfonyl chlorides, thiols, alkyl halides | Incomplete reaction |

| Solvents | Acetonitrile, Dichloromethane, Hexanes, Ethyl Acetate | Reaction medium or workup |

| Hydrolysis Products | Aliphatic sulfonic acids | Exposure to water during workup or storage |

| Byproducts | Alkenes, byproducts from fluorinating agents | Thermal decomposition, side reactions |

Q2: How do I choose the right purification method for my volatile aliphatic sulfonyl fluoride?

A2: The choice of purification method is a critical decision that depends on several factors: the scale of your reaction, the volatility of your product, and the nature of the impurities. For volatile aliphatic sulfonyl fluorides, the two primary methods are distillation and column chromatography .

-

Distillation (especially under reduced pressure) is the preferred method for large-scale purifications (multi-gram quantities) and for separating compounds with significantly different boiling points.[9]

-

Column chromatography on silica gel is ideal for small-scale purifications (milligram to gram scale) and for removing non-volatile or polar impurities.[9][10][11][12]

Below is a decision-making workflow to help you select the appropriate purification strategy.

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Troubleshooting Distillation

Distillation of volatile and potentially thermally sensitive compounds requires careful attention to detail.

Problem 1: My compound seems to be decomposing in the distillation pot.

-

Causality: Aliphatic sulfonyl fluorides can be thermally labile. Prolonged heating, even at reduced pressure, can lead to decomposition.

-

Solution:

-

Use a lower pressure: Employ a good vacuum pump to lower the boiling point of your compound, thus reducing the required pot temperature.

-

Minimize heating time: Ensure the distillation apparatus is set up efficiently. Use a heating mantle with good temperature control and stir the distillation pot to ensure even heating.[13]

-

Use a short-path distillation apparatus: For very sensitive compounds, a Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures.

-

Problem 2: I'm not getting good separation between my product and a close-boiling impurity.

-

Causality: Simple distillation is often insufficient for separating liquids with boiling points that differ by less than 25 °C.[14][15]

-

Solution:

-

Use a fractionating column: A Vigreux or packed column provides multiple theoretical plates, allowing for repeated vaporization-condensation cycles that enrich the vapor in the more volatile component.[14][16]

-

Control the heating rate: Slow and steady heating is crucial for fractional distillation to allow the temperature gradient in the column to establish properly, leading to better separation.[14][17]

-

Insulate the column: Wrapping the fractionating column in glass wool or aluminum foil minimizes heat loss to the surroundings, helping to maintain the temperature gradient.

-

Safety is paramount during distillation. Always perform distillations in a fume hood, use appropriate personal protective equipment (PPE), and ensure the apparatus is properly assembled and vented.[13][18][19][20][21] Never heat a closed system.

Caption: General workflow for distillation of volatile compounds.

Troubleshooting Column Chromatography

Problem 1: My sulfonyl fluoride is hydrolyzing on the silica gel column.

-

Causality: Standard silica gel is slightly acidic and contains adsorbed water, which can promote the hydrolysis of sensitive sulfonyl fluorides.

-

Solution:

-

Use neutral or deactivated silica: You can purchase neutral silica gel or deactivate your own by adding a small percentage of a polar solvent like water or triethylamine to your eluent system.

-

Run the column quickly: Flash column chromatography minimizes the contact time between your compound and the stationary phase.[12]

-

Dry your solvents: Ensure the solvents used for your eluent are anhydrous.

-

Problem 2: I'm having trouble separating my product from a non-polar impurity.

-

Causality: If your product and the impurity have similar polarities, they will co-elute with many solvent systems.

-

Solution:

-

Use a less polar eluent system: Start with a very non-polar solvent like hexane and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane. This gradient elution can improve separation.[22]

-

Try a different stationary phase: If silica gel doesn't provide adequate separation, consider using alumina (neutral or basic) or a reverse-phase (C18) silica gel.

-

Purity Assessment

Q3: How can I confidently assess the purity of my final product?

A3: A combination of techniques is always recommended for a thorough purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Useful for confirming the overall structure of the aliphatic chain.

-

¹⁹F NMR: This is a highly sensitive and powerful technique for sulfonyl fluorides. The presence of a single peak in the expected region is a strong indicator of purity. Impurities containing a sulfonyl fluoride group will appear as separate peaks.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for volatile compounds. It can separate your product from volatile impurities and provide their mass spectra for identification.[23][24] The peak area can also be used for a semi-quantitative assessment of purity.[25]

-

Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be compared to the theoretical values for your desired compound.

By combining these analytical methods, you can be confident in the purity and identity of your volatile aliphatic sulfonyl fluoride.

References

-

Lirias. (n.d.). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Retrieved from [Link]

-

Kansas State University. (2025, November 6). Distillation Apparatus. Retrieved from [Link]

-

Journal of Nuclear Cardiology. (2017, May 1). Sulfonyl [ 18 F]fluorides open new landscape for radiofluorination. Retrieved from [Link]

-

ACS Publications. (2025, September 11). An Approach to Aliphatic Sulfonyl Fluorides | Organic Letters. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids. Retrieved from [Link]

-

Environmental Health & Safety, University of Washington. (n.d.). Distillations. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Industrial Projects Services. (2025, June 11). Safety Precautions For Distillation. Retrieved from [Link]

-

PMC. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

-

Lab Manager. (2025, February 21). Safety Guidelines for Working with Pressure and Vacuum Systems. Retrieved from [Link]

-

Haina Instruments. (2025, May 28). What safety precautions should be taken when using a distillation unit in a lab? Retrieved from [Link]

-

Scholarship @ Claremont. (2018, June 11). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Retrieved from [Link]

-

ScienceDirect. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Retrieved from [Link]

-

National Science Review. (2023, April 29). Advances in the construction of diverse SuFEx linkers. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Fractional Distillation. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

-

MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

-

ScienceDirect. (2021, September 15). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Retrieved from [Link]

-

Cell Press. (2024, November 13). Unconventional reactivity of sulfonyl fluorides. Retrieved from [Link]

-